(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOYJKJVEBVTBA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization via Boc Protection
A common strategy begins with tert-butyl 3-aminopiperidine-1-carboxylate (CAS 188111-79-7), a commercially available intermediate. The amino group at the 3-position is alkylated with a carboxymethyl moiety. For example:
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Alkylation Reaction : The amine reacts with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
This step introduces the carboxymethyl group while retaining the Boc (tert-butoxycarbonyl) protection.
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Deprotection and Workup : Acidic or basic conditions remove protecting groups if necessary, though the Boc group often remains stable under mild reaction conditions.
Catalytic Hydrogenation of Nitro Intermediates
An alternative route involves reducing a nitro precursor to the amine. For instance:
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Nitro Group Introduction : A piperidine derivative with a nitro group at the 3-position is synthesized via nitration or substitution.
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Hydrogenation : Catalytic hydrogenation (e.g., using Pd/C in methanol) reduces the nitro group to an amine:
Subsequent alkylation with tert-butyl bromoacetate yields the target compound.
Optimization of Reaction Conditions
Critical parameters influencing yield and enantiomeric purity include:
For stereochemical control, chiral auxiliaries or enantioselective catalysis are employed. The (R)-configuration is preserved using optically pure starting materials or asymmetric hydrogenation.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for monitoring reaction progress and verifying structural integrity. Key spectral data include:
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<sup>1</sup>H NMR : Peaks at δ 1.4 ppm (Boc group), δ 3.2–3.8 ppm (piperidine protons), and δ 4.1 ppm (carboxymethyl group).
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IR Spectroscopy : Stretches at 1680 cm<sup>-1</sup> (C=O) and 1250 cm<sup>-1</sup> (C-O).
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Challenges and Alternative Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it valuable in biochemical research.
Medicine
In medicine, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has potential applications as a drug precursor. Its structural features can be modified to produce active pharmaceutical ingredients with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-Based Boc-Protected Compounds
*Note: Molecular weight inferred from structural similarity to compound.
Key Structural and Functional Differences:
This contrasts with methoxymethyl-carbamoyl (), which is less polar due to the ether group, reducing aqueous solubility . 4-Aminophenyl (): Aromatic amine group enables hydrogen bonding and π-π stacking, critical for target binding in kinase inhibitors like Niraparib .
Stereochemical Impact: The (R)-configuration in the target compound and ’s aminophenyl analog contrasts with the (S)-configuration in ’s methoxymethyl derivative. Stereochemistry significantly affects biological activity; for example, enantiomers may exhibit divergent binding affinities or metabolic stability.
Applications: High-Cost Intermediates (): Methoxymethyl derivatives are priced at $2,000/g, likely due to complex synthesis or niche applications. Pharmaceutical Impurities (): Aminophenyl analogs are critical for quality control in APIs like Niraparib, underscoring their regulatory importance.
Research Findings and Implications
Solubility and Stability
- The carboxymethyl-amino group in the target compound is expected to confer higher aqueous solubility compared to the methoxymethyl () and thiophene () analogs. However, its carboxylic acid moiety may necessitate pH-adjusted formulations to prevent premature deprotection of the Boc group .
- The tert-butyl ester in all compounds provides steric shielding, enhancing stability under basic conditions but rendering susceptibility to acidic hydrolysis—a trait exploited in controlled drug release .
Commercial and Regulatory Considerations
Biological Activity
(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant potential in various biological applications, including medicinal chemistry and biochemistry. Its unique structure, characterized by a piperidine ring and carboxymethyl groups, allows it to interact with specific molecular targets, making it an interesting subject for research.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 256.34 g/mol
- CAS Number : 1822505-41-8
The compound features a tert-butyl ester group, which enhances its stability and resistance to hydrolysis, thus making it suitable for pharmaceutical applications.
The biological activity of (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with enzymes and receptors. The compound can form stable complexes with certain enzymes, potentially altering their activity and leading to various biological effects. This mechanism is crucial for its application in drug development and enzyme studies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It acts as a ligand in enzyme-substrate interactions, showing promise in inhibiting specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although more extensive testing is required to establish efficacy against specific pathogens.
- Drug Development : Its structural features allow for modifications that can lead to the synthesis of active pharmaceutical ingredients (APIs) with targeted therapeutic effects.
Study 1: Enzyme Interaction
In a study examining the interaction of (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester with serine proteases, it was found that the compound effectively inhibited enzyme activity at micromolar concentrations. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex, demonstrating its potential as a lead compound for developing protease inhibitors.
Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial activity of this compound against common bacterial strains. The results indicated that at concentrations above 50 µg/mL, the compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus. Further research is needed to understand the mechanism behind this activity.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid methyl ester | Similar structure with methyl group | Moderate enzyme inhibition |
| (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid ethyl ester | Similar structure with ethyl group | Lower antimicrobial activity |
| (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid isopropyl ester | Similar structure with isopropyl group | Enhanced stability but reduced bioactivity |
The tert-butyl ester group in (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester provides enhanced stability compared to its analogs, making it more suitable for drug development and industrial applications.
Q & A
Q. What are the critical steps in synthesizing (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester?
Synthesis typically involves multi-step protocols. Key steps include:
- Piperidine ring construction : Utilize tert-butyl carbamate protection (Boc group) to stabilize intermediates, as seen in analogous piperidine esters .
- Carboxymethyl-amino introduction : Coupling reactions (e.g., amidation or alkylation) under controlled pH and temperature to avoid racemization .
- Deprotection : Acidic or catalytic hydrogenation conditions to remove the Boc group while preserving stereochemistry .
Q. How can researchers verify the stereochemical purity of the compound?
Methodologies include:
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement of substituents .
- Optical rotation : Compare experimental values with literature data for enantiopure standards .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Hydrolysis risk : The Boc group is sensitive to acidic conditions. Store under inert gas (N) at -20°C in anhydrous solvents (e.g., DCM or THF) .
- Light sensitivity : Use amber vials to prevent photodegradation, as observed in structurally similar tert-butyl esters .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- DFT calculations : Model transition states to predict regioselectivity in carboxymethyl-amino coupling reactions .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
- Solvent optimization : Use COSMO-RS simulations to identify solvents that enhance yield while minimizing side reactions .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE patterns)?
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) that distort spectra .
- Isotopic labeling : - or -labeling to clarify ambiguous signals in crowded regions .
- X-ray crystallography : Resolve absolute configuration and confirm steric effects .
Q. How can researchers assess the compound’s environmental impact despite limited ecotoxicity data?
- Read-across analysis : Use data from structurally related piperidine esters (e.g., logP, biodegradability) to predict persistence and bioaccumulation .
- Microcosm studies : Simulate soil/water systems to monitor degradation products via LC-MS/MS .
- QSAR models : Correlate molecular descriptors (e.g., topological surface area) with toxicity endpoints .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using factorial designs .
Q. How can conflicting solubility data be resolved for formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
